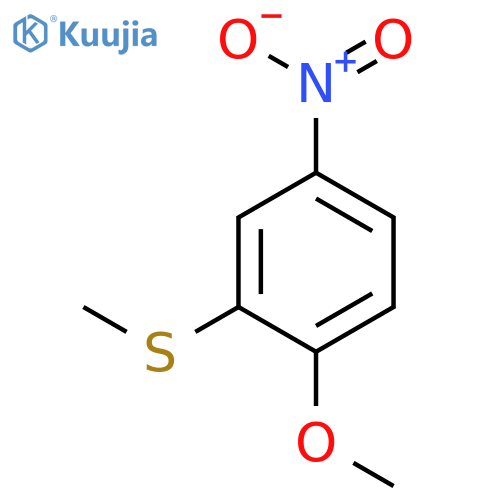

Cas no 90005-97-3 (1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-methoxy-2-(methylthio)-4-nitro-

- 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene

- 1-methoxy-2-methylsulfanyl-4-nitrobenzene

- 1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene

- 90005-97-3

- G40854

- SCHEMBL12359730

- EN300-250140

-

- MDL: MFCD22488848

- インチ: InChI=1S/C8H9NO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3

- InChIKey: JCCWGJSBIYKYLS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 199.03031432Da

- どういたいしつりょう: 199.03031432Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 80.4Ų

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M543428-50mg |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Ambeed | A1081066-1g |

1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 1g |

$471.0 | 2024-04-16 | |

| Enamine | EN300-250140-0.5g |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 0.5g |

$310.0 | 2024-06-19 | |

| Enamine | EN300-250140-0.25g |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 0.25g |

$162.0 | 2024-06-19 | |

| Enamine | EN300-250140-10g |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 10g |

$1778.0 | 2023-09-15 | |

| 1PlusChem | 1P01C2OD-1g |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 1g |

$574.00 | 2023-12-15 | |

| 1PlusChem | 1P01C2OD-10g |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 10g |

$2260.00 | 2023-12-15 | |

| Enamine | EN300-250140-1g |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 1g |

$414.0 | 2023-09-15 | |

| 1PlusChem | 1P01C2OD-250mg |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 250mg |

$255.00 | 2023-12-15 | |

| A2B Chem LLC | AW42157-50mg |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene |

90005-97-3 | 95% | 50mg |

$290.00 | 2024-05-20 |

1-methoxy-2-(methylsulfanyl)-4-nitrobenzene 関連文献

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

1-methoxy-2-(methylsulfanyl)-4-nitrobenzeneに関する追加情報

1-Methoxy-2-(Methylsulfanyl)-4-Nitrobenzene: A Comprehensive Overview

1-Methoxy-2-(Methylsulfanyl)-4-Nitrobenzene (CAS No. 90005-97-3) is a highly specialized aromatic compound with a unique structure that combines methoxy, methylsulfanyl, and nitro functional groups on a benzene ring. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. Recent advancements in synthetic methodologies and computational chemistry have further enhanced our understanding of its chemical behavior and utility.

The molecular structure of 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene is characterized by a benzene ring with three substituents: a methoxy group (-OCH3) at position 1, a methylsulfanyl group (-SCH3) at position 2, and a nitro group (-NO2) at position 4. These substituents are strategically positioned to influence the electronic properties of the molecule. The methoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. The methylsulfanyl group, on the other hand, exhibits moderate electron-donating characteristics due to the sulfur atom's lone pairs. This combination creates a dynamic interplay of electronic effects that makes this compound highly reactive in certain chemical transformations.

Recent studies have explored the role of 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene in various synthetic pathways. For instance, researchers have utilized this compound as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug discovery and agrochemical development. The presence of multiple functional groups allows for diverse reaction pathways, including nucleophilic aromatic substitution, oxidation-reduction reactions, and coupling reactions. These reactions are often facilitated by the electronic effects of the substituents on the benzene ring.

In addition to its synthetic applications, 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent computational studies have highlighted its potential as an electron transport layer material due to its ability to facilitate charge separation and transport efficiently. This property is particularly valuable in applications such as organic photovoltaics (OPVs) and light-emitting diodes (LEDs), where efficient charge management is critical.

The synthesis of 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sequential introduction of substituents onto a benzene ring using electrophilic substitution reactions. The methoxy group can be introduced via nucleophilic aromatic substitution using methyl bromide as an electrophile under specific conditions. Similarly, the methylsulfanyl group can be introduced using thiomethylation reagents such as methyl thiolate salts.

Recent advancements in green chemistry have also influenced the synthesis of 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene. Researchers have explored environmentally friendly methods that minimize waste and reduce energy consumption. For example, microwave-assisted synthesis has been employed to accelerate reaction rates while maintaining high yields. Additionally, catalytic systems based on transition metals have been developed to enhance selectivity and reduce side reactions.

The biological activity of 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene has also been a subject of interest in pharmacological research. Studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. Furthermore, its ability to modulate cellular signaling pathways suggests its potential role in treating diseases such as cancer and neurodegenerative disorders.

In conclusion, 1-methoxy-2-(methylsulfanyl)-4-nitrobenzene (CAS No. 90005-97-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables diverse chemical reactivity, making it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

90005-97-3 (1-methoxy-2-(methylsulfanyl)-4-nitrobenzene) 関連製品

- 82452-99-1(4-Chloro-3-iodocinnoline)

- 2022826-13-5(Carbamic acid, N-[3-(5-isothiazolyl)-3-oxopropyl]-N-methyl-, 1,1-dimethylethyl ester)

- 2171975-25-8(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}furan-2-carboxylic acid)

- 2135882-42-5(tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate)

- 1207006-25-4(3-(2,3-dimethoxyphenyl)-1-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylurea)

- 1188265-24-8(2-(5-Fluoro-2-methoxyphenyl)ethanamine-HCl)

- 2172100-36-4(3-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid)

- 851949-11-6(ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

- 19375-23-6(ethyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate)

- 2171422-33-4((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxypropanoic acid)